molecular formula C15H11ClN2OS B2957386 (2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 1164490-94-1

(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one

Cat. No. B2957386
CAS RN: 1164490-94-1
M. Wt: 302.78
InChI Key: JUATYUIPUIQTHK-NTEUORMPSA-N
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Description

(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one, also known as Chloro-N-methyl-2-benzothiazinone, is a heterocyclic compound that has been studied extensively due to its potential applications in the fields of chemistry, biology, and medicine. It is a small organic molecule composed of a benzothiazinone ring and a 3-chloroanilino substituent. This compound has been investigated for its various biological activities, including its ability to act as an antioxidant and as an inhibitor of enzymes involved in drug metabolism. It has also been studied for its potential use in the synthesis of drugs and other compounds.

Scientific Research Applications

Synthesis and Biological Activities

  • Facile Synthesis for Biological Applications : A novel series of biologically active compounds related to the structure of interest was synthesized, highlighting a method that could potentially be applied to synthesize “(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one” for biological studies. These compounds were evaluated for their antibacterial and antioxidant activities, suggesting the potential for similar applications of the compound (Zia-ur-Rehman et al., 2009).

Antimicrobial Activity

  • Antibacterial and Antifungal Studies : The antibacterial and antifungal activities of N-substituted-3-chloro-2-azetidinones, derived from a similar synthesis pathway, were investigated, indicating that derivatives of benzothiazines have potential as antimicrobial agents. This research suggests the possibility of “this compound” having similar properties (Chavan & Pai, 2007).

Antioxidant and Anticancer Properties

  • Antioxidant and Anticancer Evaluation : Studies on N'-arylmethylidene derivatives of a related benzothiazine structure revealed potential antioxidant and antibacterial activities. This suggests that compounds within this chemical family, including “this compound,” could be explored for similar biological effects (Ahmad et al., 2010).

Pharmacological Probes

  • Pharmacological Applications : The benzothiazine heterocycle has been noted for its broad therapeutic applications, ranging from anti-inflammatory to neuroprotective and anticonvulsant compounds. This wide-ranging pharmacological potential suggests that “this compound” could be a candidate for the development of new pharmacological probes (Poupaert et al., 2005).

properties

IUPAC Name

(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-4-3-5-11(8-10)17-9-14-15(19)18-12-6-1-2-7-13(12)20-14/h1-9,17H,(H,18,19)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUATYUIPUIQTHK-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CNC3=CC(=CC=C3)Cl)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\NC3=CC(=CC=C3)Cl)/S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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